

# Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties

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## Compound of Interest

Compound Name: Ocedurenone

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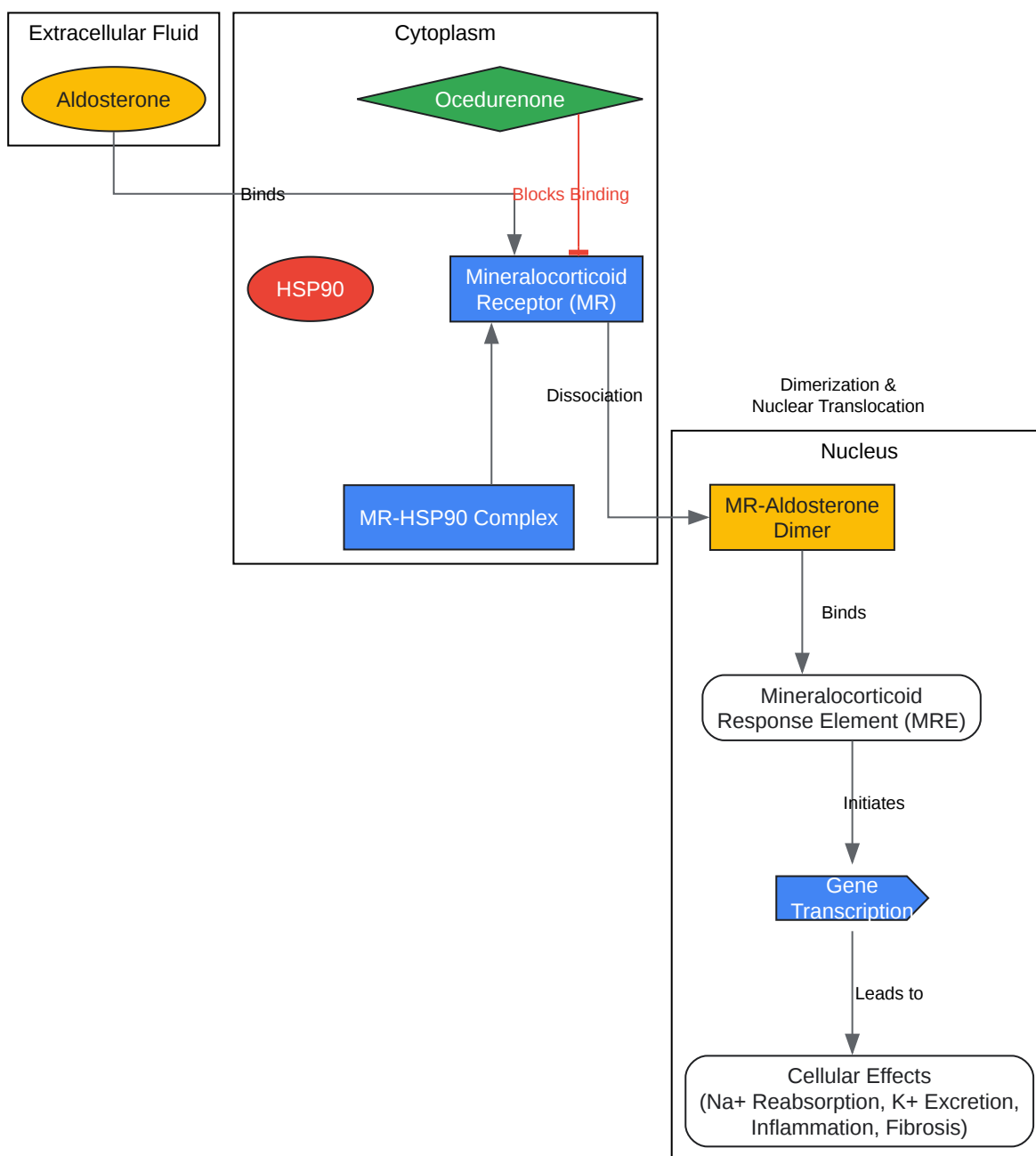
## Introduction

**Ocedurenone** (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist. It has been developed for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient population at high risk for hyperkalemia, a common and dangerous side effect of existing MR antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of **ocedurenone**, including its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and clinical trial findings.

## Mechanism of Action

**Ocedurenone** exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the transcription of various genes, leading to sodium and water retention, potassium excretion, and potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5] By antagonizing the MR, **ocedurenone** inhibits these downstream effects of aldosterone, leading to a reduction in blood pressure and potentially offering cardiorenal protection. **Ocedurenone** is characterized as a third-generation non-steroidal MRA with a unique pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to older MRAs.

## Signaling Pathway of the Mineralocorticoid Receptor and Ocedurenone's Point of Intervention



[Click to download full resolution via product page](#)Mechanism of Action of **Ocedurenone**.

## Pharmacological Properties

### Receptor Binding and Selectivity

**Ocedurenone** is a potent and highly selective antagonist of the human mineralocorticoid receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone receptors, including the glucocorticoid, androgen, and progesterone receptors, which is anticipated to reduce the incidence of off-target side effects.

Target	Parameter	Value	Reference
Mineralocorticoid Receptor (MR)	IC50	2.7 nM	
Glucocorticoid Receptor (GR)	Binding Affinity	Little to no affinity	
Androgen Receptor (AR)	Binding Affinity	Little to no affinity	
Progesterone Receptor (PR)	Binding Affinity	Little to no affinity	
hERG Channel	IC50	17 $\mu$ M	

## Pharmacokinetics

The pharmacokinetic profile of **ocedurenone** has been investigated in healthy volunteers and in specific populations, such as individuals with moderate hepatic impairment.

Parameter	Healthy Volunteers	Moderate Hepatic Impairment	Reference
Tmax (median)	3.00 hours	4.00 hours	
t1/2 (geometric mean)	65.7 hours	75.6 hours	
AUC	-	23.5% - 26.6% lower	
Cmax	-	41.2% lower	
Protein Binding	>99.7%	>99.7%	

#### Metabolism and Excretion:

- In vitro studies have shown that **ocedurenone** is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
- It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but shows weak inhibition of CYP2C8.
- **Ocedurenone** is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
- It has been shown to inhibit several transporters, with the following IC50 values:
  - BCRP: 1.32 µM
  - BSEP: 16.38 µM (estimated)
  - MATE1: 6.7 µM
  - MATE2-K: 7.9 µM
  - OATP1B1: 21.9 µM
  - OATP1B3: 21.3 µM

#### Drug-Drug Interactions:

- Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in the AUC of **ocedurenone**.
- Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the AUC of **ocedurenone**.

## Clinical Efficacy and Safety

The primary evidence for the clinical efficacy and safety of **ocedurenone** comes from the Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.

### BLOCK-CKD Phase 2b Trial (NCT03574363)

This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy, safety, and pharmacokinetics of **ocedurenone** in patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m<sup>2</sup>) and uncontrolled hypertension.

Efficacy Results:

Treatment Group	Change in Systolic Blood Pressure (SBP) from Baseline (Placebo-Subtracted)	p-value	Reference
Ocedurenone 0.25 mg once daily	-7.0 mm Hg	0.0399	
Ocedurenone 0.5 mg once daily	-10.2 mm Hg	0.0026	

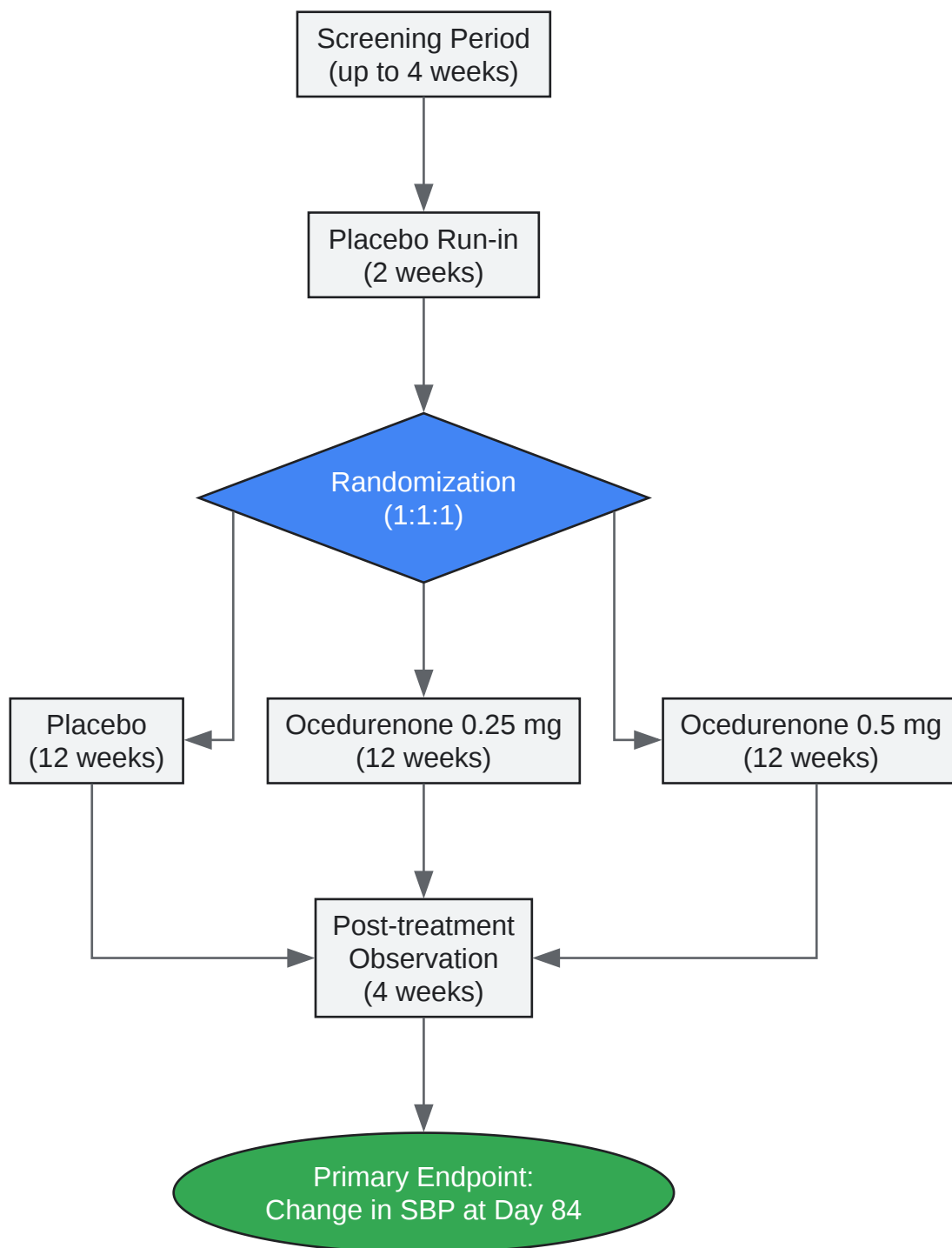
Safety Results:

- **Ocedurenone** was generally well-tolerated.
- There were no reports of severe hyperkalemia (potassium levels  $\geq 6.0$  mmol/L) or acute kidney injury with either dose of **ocedurenone**.

## Experimental Protocols

### BLOCK-CKD Phase 2b Study (NCT03574363)

#### Experimental Workflow



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### BLOCK-CKD Phase 2b Study Workflow.

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.

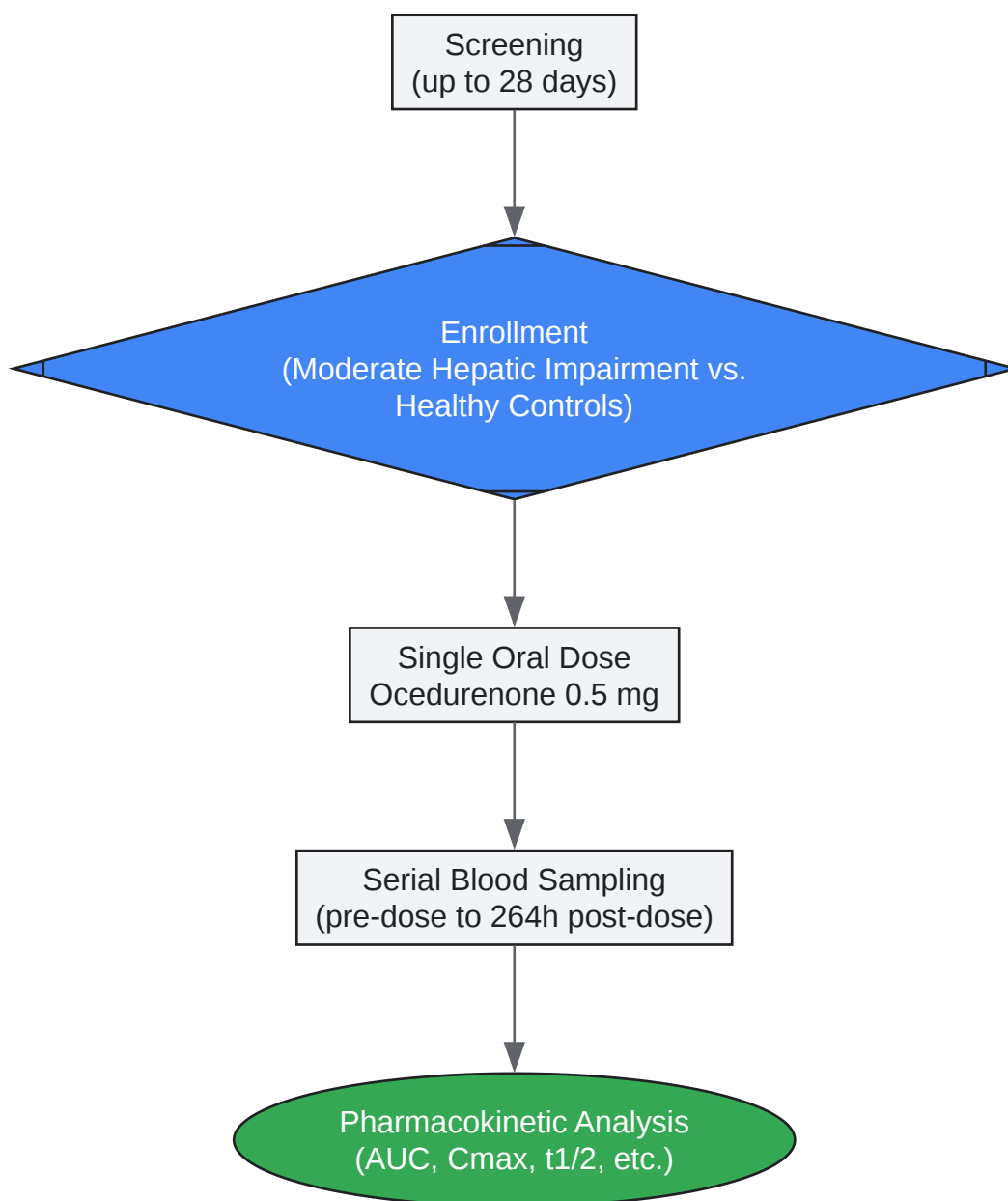
Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m<sup>2</sup>) and uncontrolled hypertension (systolic blood pressure  $\geq$ 140 mm Hg) despite being on two or more antihypertensive medications.

Treatment: Following a screening and placebo run-in period, patients were randomized to receive **ocedurenone** 0.25 mg, **ocedurenone** 0.5 mg, or placebo once daily for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated trough cuff systolic blood pressure at day 84.

Safety Monitoring: Included monitoring of serum potassium levels and renal function.

## Hepatic Impairment Study (NCT04534699) Experimental Workflow



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- To cite this document: BenchChem. [Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411797#pharmacological-properties-of-ocedurenone]

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